1-(Benzyloxy)-2-bromo-4-ethylbenzene
Description
Properties
Molecular Formula |
C15H15BrO |
|---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
InChI Key |
BZUGSZUDIDWFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
-
Alkylation : Elevated temperatures (40–60°C) accelerate reaction kinetics but risk decomposition above 80°C. Dichloromethane optimizes solubility without side reactions.
-
Dearomatization : Ambient temperatures suffice due to the high activity of iodine catalysts. Chloroform stabilizes reactive intermediates.
Catalyst Loading
-
Reducing DMAP to 5 mol% maintains efficiency while lowering costs.
-
Iodine catalysts require stoichiometric oxidants (e.g., mCPBA), necessitating optimization to minimize waste.
Industrial-Scale Production Considerations
The alkylation method’s simplicity and minimal purification align with green chemistry principles, making it preferable for manufacturing. Continuous flow reactors could further enhance yield and reduce energy consumption. In contrast, the dearomatization approach is better suited for small-scale, high-value applications requiring precise regiochemistry.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenes can be formed.
Oxidation Products: Oxidation of the ethyl group can yield 4’-bromoacetophenone or other oxidized derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-ethylbenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzyloxy group activates the benzene ring towards electrophilic attack, facilitating the formation of various substituted products . The bromine atom can also participate in cross-coupling reactions, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-(benzyloxy)-2-bromo-4-ethylbenzene with structurally analogous compounds:
Key Observations:
- Substituent Effects: Ethyl (Et): The ethyl group in the target compound is a weak electron-donor via inductive effects, which may stabilize carbocation intermediates but reduce reactivity in electrophilic substitutions compared to stronger donors like methoxy (-OMe) . Bromo (Br): Bromine’s electron-withdrawing nature deactivates the benzene ring, directing incoming electrophiles to meta/para positions relative to substituents . Benzyloxy (BnO): This group can be cleaved via hydrogenolysis, making it a protective group for hydroxyl functionalities .
Research Findings
- Reproducibility Challenges : highlights that Grignard reactions with brominated benzyloxybenzenes can yield impurities (e.g., 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol), whereas n-BuLi lithiation provides more consistent results .
- Crystallography : Single-crystal X-ray studies of 4-benzyloxy-2-bromo-1-methoxybenzene confirm planar geometry with mean C–C bond lengths of 0.009 Å .
Q & A
Basic Questions
Q. What are the key synthetic routes for 1-(Benzyloxy)-2-bromo-4-ethylbenzene, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves bromination and benzyloxy group introduction. For example, bromination of 4-ethylphenol derivatives followed by benzyl protection under alkaline conditions (e.g., NaH or K₂CO₃ with benzyl bromide). Optimization includes:
- Temperature : Controlled heating (60–80°C) to avoid side reactions like debenzylation.
- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .
Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The bromine atom (strong electron-withdrawing group) activates the aromatic ring for SNAr at the ortho and para positions. However, the ethyl group (electron-donating) competes, directing nucleophiles to the meta position relative to itself. To assess dominance:
- Perform reactions with varying nucleophiles (e.g., methoxide vs. amines) under controlled conditions.
- Analyze regioselectivity via HPLC or GC-MS to identify substitution patterns .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and aromatic protons (split patterns confirm substitution) .
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., C–Br bond length ~1.89 Å) .
- GC-MS/HPLC : Monitor purity and detect byproducts (e.g., dehalogenated derivatives) .
Advanced Questions
Q. How can computational methods like density functional theory (DFT) predict the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer :
- Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies for coupling at different positions. The bromine’s electronegativity lowers activation energy for ortho coupling, while steric hindrance from the ethyl group may favor meta pathways .
- Validation : Compare computational predictions with experimental Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ and arylboronic acids .
Q. What strategies resolve contradictory data in substitution reactions when steric effects from the ethyl group compete with electronic directing effects?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Conduct reactions at low temperatures (0–25°C) to favor kinetic products (electronic control) or high temperatures (80–100°C) for thermodynamic outcomes (steric control).
- Isotopic Labeling : Use ¹⁸O-labeled nucleophiles to track substitution pathways via mass spectrometry .
- Steric Maps : Generate molecular volume models (e.g., using Spartan) to visualize steric bulk around reactive sites .
Q. How do solvent polarity and catalyst choice affect the efficiency of Pd-catalyzed cross-couplings with this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance Pd catalyst solubility but may increase side reactions. Additives like TBAB improve phase transfer in biphasic systems .
- Catalyst Screening : Test Pd(OAc)₂ with ligands (XPhos, SPhos) to balance activity and selectivity. For example, bulky ligands reduce β-hydride elimination in alkyl coupling .
- Table :
| Catalyst System | Solvent | Yield (%) | Selectivity (Ortho:Meta) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | DMF | 78 | 3:1 |
| Pd(PPh₃)₄ | THF | 65 | 1:2 |
Data Contradiction Analysis
- Example : Conflicting reports on SNAr regioselectivity may arise from solvent-dependent electronic/steric effects.
- Resolution : Conduct kinetic isotope effect (KIE) studies or use in-situ IR to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
